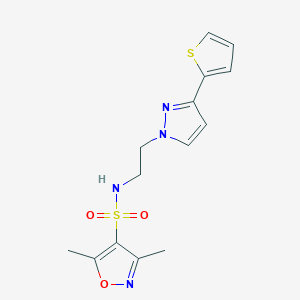
3,5-dimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a synthetic organic compound with complex structural properties, combining various functional groups such as isoxazole, sulfonamide, pyrazole, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide typically involves a multi-step process:
Formation of Isoxazole Ring: : This step often starts with the cyclization of precursors like α,β-unsaturated ketones with hydroxylamine under acidic conditions, forming the isoxazole ring.
Sulfonamide Formation:
Construction of Pyrazole Moiety: : The thiophene-containing pyrazole is synthesized by condensing thiophene-2-carbaldehyde with hydrazine derivatives.
Linking the Moieties: : Finally, the various moieties are linked through appropriate alkylation or acylation reactions, often under controlled conditions such as inert atmospheres or specific temperature ranges.
Industrial Production Methods
Industrial synthesis might use optimized routes to enhance yield and efficiency, such as flow chemistry techniques, high-throughput screening for optimal catalysts, or employing greener chemistry principles to minimize waste and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, particularly at the thiophene and pyrazole moieties, using oxidizing agents like hydrogen peroxide or permanganate.
Reduction: : Reductive reactions may target the sulfonamide group, using agents such as lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups, especially at the thiophene ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nucleophiles like amines or halides in polar solvents under mild heating.
Major Products
The major products depend on the specific reaction and conditions but could include:
Oxidized derivatives with additional oxygen functionalities.
Reduced forms with modified sulfonamide or other groups.
Substituted products with new alkyl or aryl groups replacing original substituents.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile building block or intermediate for constructing more complex molecules with bioactive properties.
Biology
Its structural motifs suggest potential biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development and biological assays.
Medicine
Given its unique functional groups, it might possess pharmacological properties worth exploring, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
It can be used in materials science for developing novel polymers or as a specialty chemical in various industrial applications.
Mechanism of Action
Mechanism
The compound exerts its effects through interactions at the molecular level, such as:
Binding to enzyme active sites, altering their activity.
Modulating receptor pathways by fitting into receptor binding pockets.
Participating in redox reactions within biological systems.
Molecular Targets and Pathways
Potential targets include enzymes involved in metabolic pathways, cellular receptors, and proteins playing key roles in disease mechanisms. The exact pathways and targets depend on its specific structural and electronic properties.
Comparison with Similar Compounds
Unique Characteristics
Compared to other sulfonamides or isoxazoles:
Its combination with a thiophene-pyrazole moiety enhances its versatility and potential bioactivity.
The multi-functional nature allows diverse chemical reactivity and biological interactions.
List of Similar Compounds
N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole
3,5-Dimethylisoxazole-4-sulfonamide
Thiophene-pyrazole derivatives with various substitutions
This detailed look at 3,5-dimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide showcases its multifaceted nature, highlighting its preparation, reactivity, applications, and comparison with similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-10-14(11(2)21-17-10)23(19,20)15-6-8-18-7-5-12(16-18)13-4-3-9-22-13/h3-5,7,9,15H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYZKCRAHDEKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)

![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)
![1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2536607.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2536609.png)
![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)



![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2536617.png)
![N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2536618.png)

